molecular formula C14H15NO B12793156 2-(3-Methyl-2-pyridinyl)-1-phenylethanol CAS No. 6312-23-8

2-(3-Methyl-2-pyridinyl)-1-phenylethanol

Cat. No.: B12793156
CAS No.: 6312-23-8
M. Wt: 213.27 g/mol
InChI Key: SKZOTGYAVIPHBM-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-pyridinyl)-1-phenylethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a phenylethanol moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: 3-methyl-2-pyridinecarboxaldehyde, phenylmagnesium bromide, water for hydrolysis

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-2-pyridinyl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

    Oxidation: 2-(3-Methyl-2-pyridinyl)-1-phenylethanone

    Reduction: this compound

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Methyl-2-pyridinyl)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.

    Signal Transduction: Modulating signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

    3-Methyl-2-phenylpyridine: Similar structure but lacks the phenylethanol moiety.

    2-Phenyl-3-methylpyridine: Similar structure but with different substitution pattern.

    1-(3-Methyl-2-pyridinyl)ethanamine: Similar structure but with an amine group instead of the phenylethanol moiety.

Uniqueness: 2-(3-Methyl-2-pyridinyl)-1-phenylethanol is unique due to the presence of both the pyridine ring and the phenylethanol moiety, which confer distinct chemical and biological properties

Properties

CAS No.

6312-23-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)-1-phenylethanol

InChI

InChI=1S/C14H15NO/c1-11-6-5-9-15-13(11)10-14(16)12-7-3-2-4-8-12/h2-9,14,16H,10H2,1H3

InChI Key

SKZOTGYAVIPHBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CC(C2=CC=CC=C2)O

Origin of Product

United States

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